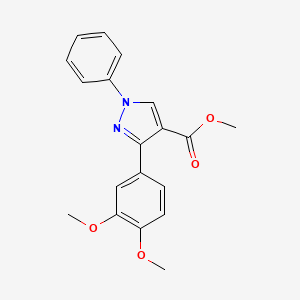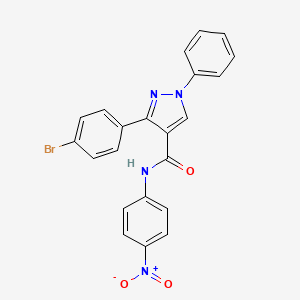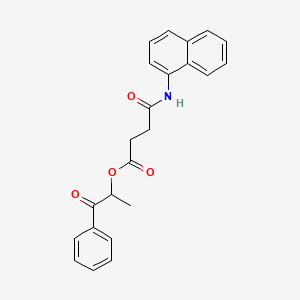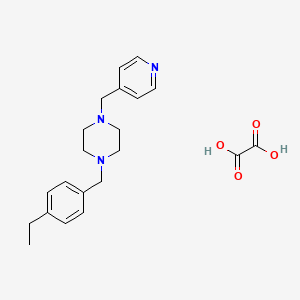
methyl 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate
描述
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and mass spectrometry. For the related compound “Methyl (3,4-dimethoxyphenyl)acetate”, the molecular formula is C11H14O4, with an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For the related compound “Methyl (3,4-dimethoxyphenyl)acetate”, the molecular formula is C11H14O4 .科学研究应用
Methyl 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancers. In addition, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
In pharmacology, this compound has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been found to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
In organic synthesis, this compound has been used as a building block for the synthesis of various compounds, such as pyrazole-based fluorescent dyes and heterocyclic compounds.
作用机制
Target of Action
A similar compound, methyl 1-(3,4-dimethoxyphenyl)-3-(3-ethylvaleryl)-4-hydroxy-6,7,8-trimethoxy-2-naphthoate (s-8921), is known to inhibit the ileal apical sodium-dependent bile acid transporter (asbt/slc10a2) . ASBT/SLC10A2 plays a crucial role in the reabsorption of bile acids from the ileum.
Mode of Action
The glucuronide conjugate of s-8921 (s-8921g) is a 6000-fold more potent inhibitor of asbt than s-8921 . This suggests that the compound may undergo glucuronidation to become a more potent inhibitor of its target.
Biochemical Pathways
The inhibition of asbt by s-8921g suggests that it may affect bile acid reabsorption in the ileum . This could potentially disrupt the enterohepatic circulation of bile acids, leading to changes in cholesterol metabolism.
Pharmacokinetics
S-8921g, a related compound, is known to be formed in the intestine and liver . It is also excreted into the bile . This suggests that the compound may have similar ADME properties, with potential for oral bioavailability and biliary excretion.
Result of Action
The inhibition of asbt by s-8921g leads to a reduction in serum total cholesterol, particularly non-high-density lipoprotein cholesterol, in rats . This suggests that the compound may have a hypocholesterolemic effect.
Action Environment
Factors such as the presence of udp glucuronosyltransferase-1 isoforms and organic anion transporters have been suggested to play a critical role in the hypocholesterolemic action of s-8921 .
实验室实验的优点和局限性
One of the advantages of methyl 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is its relatively simple synthesis method, which makes it suitable for large-scale synthesis. In addition, this compound has been found to exhibit significant antitumor activity and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its activity and selectivity. In addition, this compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in in vivo studies.
未来方向
There are several potential future directions for the research on methyl 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate. One of the areas of interest is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another area of interest is the optimization of the synthesis method for this compound, which may improve its efficiency and reduce its cost. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the potential use of this compound as a building block for the synthesis of new compounds with improved activity and selectivity should also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The synthesis method of this compound is relatively simple and efficient, making it suitable for large-scale synthesis. This compound has been found to exhibit significant antitumor activity and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
安全和危害
属性
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-10-9-13(11-17(16)24-2)18-15(19(22)25-3)12-21(20-18)14-7-5-4-6-8-14/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEWCBLIGWPTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)OC)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331399 | |
| Record name | methyl 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
380463-29-6 | |
| Record name | methyl 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)propanamide](/img/structure/B3946682.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B3946685.png)
![N~2~-acetyl-N~5~-[(cyclohexylamino)carbonothioyl]ornithine](/img/structure/B3946689.png)


![methyl 2-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3946708.png)


![6-({[(4-methoxyphenyl)(phenyl)methyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3946732.png)
![methyl 5-[(diethylamino)sulfonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3946742.png)

![2-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3946760.png)